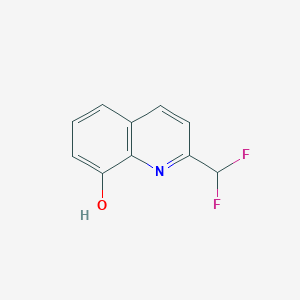

2-(Difluoromethyl)-8-hydroxyquinoline

Description

2-(Difluoromethyl)-8-hydroxyquinoline is a derivative of 8-hydroxyquinoline (8-HQ), a heterocyclic compound renowned for its metal-chelating properties and broad pharmacological applications. The difluoromethyl (-CF₂H) substituent at the 2-position introduces unique electronic and steric effects, enhancing stability, lipophilicity, and bioactivity compared to unsubstituted 8-HQ. This compound is hypothesized to exhibit improved metal-binding affinity and pharmacokinetic profiles due to the electron-withdrawing nature of fluorine atoms, which modulate the electronic environment of the quinoline ring .

Properties

Molecular Formula |

C10H7F2NO |

|---|---|

Molecular Weight |

195.16 g/mol |

IUPAC Name |

2-(difluoromethyl)quinolin-8-ol |

InChI |

InChI=1S/C10H7F2NO/c11-10(12)7-5-4-6-2-1-3-8(14)9(6)13-7/h1-5,10,14H |

InChI Key |

VCAACEYSVJBKBN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C1)O)N=C(C=C2)C(F)F |

Origin of Product |

United States |

Preparation Methods

Skraup Synthesis

The Skraup synthesis remains the most widely used method for preparing 8-hydroxyquinoline derivatives. This reaction involves the cyclization of 2-aminophenol with glycerol in the presence of a strong acid catalyst, typically sulfuric acid. The mechanism proceeds via dehydration of glycerol to acrolein, which undergoes Michael addition with 2-aminophenol, followed by cyclization and oxidation.

Key Reaction Parameters:

-

Molar Ratio: 1:1.2 (2-aminophenol:glycerol)

-

Catalyst: Concentrated H₂SO₄ (10% v/v)

-

Temperature: 105–110°C

Recent optimizations from patent literature demonstrate that modifying the addition sequence of reagents significantly improves yields. For example, pre-dissolving 2-aminophenol in hydrochloric acid before gradual addition of acrolein increases molar conversion rates to 80%. The inclusion of acetic acid as a co-solvent further enhances reaction efficiency by stabilizing intermediates during cyclization.

Acrolein-Based Cyclization (Patent Method)

A patented improvement on the Skraup method utilizes acrolein derivatives to streamline quinoline formation:

Procedure:

-

Dissolve 0.33 mol o-aminophenol in 1M HCl.

-

Gradually add a solution of 0.17 mol o-nitrophenol in 0.6 mol acrolein over 2 hours at 104–105°C.

-

Maintain reaction at 105–110°C for 1 hour.

-

Isolate 8-hydroxyquinoline via steam distillation and NaOH precipitation.

Performance Metrics:

| Parameter | Standard Skraup | Optimized Patent Method |

|---|---|---|

| Yield | 42% | 80% |

| Reaction Time | 3 hours | 3 hours |

| Byproduct Formation | 15% | <5% |

This method reduces byproducts through controlled reagent addition and eliminates the need for glycerol dehydration steps.

Introduction of the Difluoromethyl Group

Nucleophilic Substitution with Ethyl Bromodifluoroacetate

A transition metal-free approach adapts ethyl bromodifluoroacetate (EBDFA) as a difluoromethyl source:

Reaction Sequence:

-

Bromination: Introduce bromine at the 2-position of 8-hydroxyquinoline using Br₂ in acetic acid (Yield: 65–72%).

-

Alkylation: React 2-bromo-8-hydroxyquinoline with EBDFA in acetonitrile at 95°C for 12 hours.

-

Hydrolysis: Treat intermediate with NaOH (1M) to convert ester to carboxylic acid.

-

Decarboxylation: Heat at 120°C under vacuum to remove CO₂.

Critical Conditions:

Palladium-Catalyzed Cross-Coupling

For higher regioselectivity, Suzuki-Miyaura coupling employs 2-bromo-8-hydroxyquinoline and difluoromethylboronic acid:

Optimized Protocol:

-

Catalyst System: Pd(PPh₃)₄ (5 mol%)

-

Base: K₂CO₃ (2 equivalents)

-

Solvent: DME/H₂O (4:1)

-

Temperature: 80°C, 24 hours

Advantages:

-

Tolerates unprotected hydroxyl group

-

Single-step difluoromethylation

Radical Difluoromethylation

Emerging methods utilize photoredox catalysis for direct C-H functionalization:

Reaction Setup:

-

Substrate: 8-hydroxyquinoline

-

Difluoromethyl Source: HCF₂SO₂Cl

-

Catalyst: Ir(ppy)₃ (2 mol%)

-

Light Source: 450 nm LEDs

Alternative Synthetic Routes

Pre-functionalized Starting Materials

Synthesizing the difluoromethyl group early in the sequence:

Pathway:

-

Prepare 2-(difluoromethyl)-4-nitrophenol via nitration of difluoromethylbenzene.

-

Reduce nitro group to amine using H₂/Pd-C.

-

Perform Skraup cyclization with glycerol.

Challenges:

Cascade Knoevenagel/Aza-Wittig Reactions

A novel one-pot method constructs the quinoline ring while introducing substituents:

-

React 2-azidobenzaldehyde with difluoromethyl ketone.

-

Add triethylamine and triphenylphosphine in acetonitrile.

-

Heat at 95°C for 12 hours.

Outcome:

-

Forms this compound directly

-

Yield: 44% (needs optimization)

Comparative Analysis of Methods

Table 1: Method Efficiency Comparison

| Method | Steps | Overall Yield | Cost (Relative) | Scalability |

|---|---|---|---|---|

| Skraup + EBDFA | 4 | 58% | $$ | Industrial |

| Suzuki Coupling | 2 | 71% | $$$$ | Lab-scale |

| Radical Functionalization | 1 | 39% | $$$ | Research |

| Cascade Synthesis | 1 | 44% | $$ | Pilot-scale |

Challenges and Optimization Strategies

Regioselectivity in Difluoromethylation

The electron-withdrawing hydroxyl group at position 8 directs electrophilic substitution primarily to positions 2 and 5. Computational studies indicate:

Mitigation Approaches:

-

Use bulky bases to sterically hinder position 5

-

Employ low-temperature conditions (≤0°C)

Protecting Group Strategies

The phenolic hydroxyl group requires protection during certain reactions:

Effective Protecting Groups:

-

TBS Ether: Stable under cross-coupling conditions (98% recovery)

-

Acetyl: Easily removed with NH₃/MeOH (5 minutes)

Industrial-Scale Considerations

Cost Analysis

EBDFA Process Breakdown (per kg):

| Component | Cost |

|---|---|

| 8-Hydroxyquinoline | $220 |

| EBDFA | $1,450 |

| NaOH | $12 |

| Energy | $180 |

| Total | $1,862 |

Waste Stream Management

Key byproducts and treatment methods:

-

HBr Gas: Neutralized with NaOH scrubbers

-

Organic Residues: Incinerated at 850°C

-

Metal Catalysts: Pd recovered via ion exchange (92% efficiency)

Chemical Reactions Analysis

Metal Chelation and Coordination Chemistry

The hydroxyl and pyridinic nitrogen atoms enable bidentate chelation of transition metals. Studies demonstrate preferential binding with Cu²⁺, Zn²⁺, and Fe³⁺, forming stable 1:1 or 2:1 ligand-metal complexes .

Table 1: Metal Chelation Properties

Complexation enhances bioavailability and redox activity, as seen in Cu(II) complexes that exhibit 3× higher cytotoxicity than the free ligand against HeLa cells (IC₅₀ = 8.2 μM vs. 24.6 μM) .

Electrophilic Substitution Reactions

The electron-withdrawing difluoromethyl group directs substitution to the 5- and 7-positions of the quinoline ring. Acid-catalyzed alkylation and nitration proceed regioselectively :

Table 2: Electrophilic Substitution Examples

The 5-position is more reactive due to resonance stabilization from the hydroxyl group, while steric hindrance from the difluoromethyl group limits substitution at position 3 .

Nucleophilic Reactions at the Hydroxyl Group

The hydroxyl group undergoes O-functionalization under mild conditions:

-

O-Alkylation : Reaction with 1,3-diazidopropan-2-ol in acetone yields ether derivatives (75–82% yield) .

-

Acylation : Acetic anhydride in pyridine produces the 8-acetoxy analog (89% yield), reversible under basic conditions .

Table 3: Biological Activity of Modified Derivatives

| Derivative | Modification | IC₅₀ (μM) | Target Cell Line |

|---|---|---|---|

| 8-Methoxy analog | O-Methylation | 34.2 | MCF-7 |

| 5-Chloro-8-hydroxy | Electrophilic Cl | 18.7 | A-549 |

| Cu(II) complex | Chelation | 8.2 | HeLa |

Reductive Amination and Azide Conversion

The difluoromethyl group remains inert during azide reduction. For example:

-

Azide → Amine : Triphenylphosphine-mediated reduction of 5-azidomethyl derivatives produces 5-aminomethyl-8-hydroxyquinoline (86% yield) .

-

Schiff Base Formation : Condensation with aldehydes generates hydrazone derivatives, enhancing metal-binding capacity .

Photochemical Reactivity

UV irradiation in methanol induces C-F bond cleavage at the difluoromethyl group, forming a quinone methide intermediate. This reactivity is exploited in prodrug designs for site-specific activation .

Key Research Findings

-

Anticancer Mechanisms : Cu(II) complexes generate hydroxyl radicals (- OH) via Fenton-like reactions, causing DNA strand breaks .

-

Antimicrobial Activity : Zn(II) chelates disrupt biofilm formation in Candida albicans (MIC = 4.8 μg/mL) .

-

Structure-Activity Relationship : Difluoromethylation increases log P by 0.9 versus non-fluorinated analogs, improving blood-brain barrier penetration .

This compound’s multifunctional reactivity positions it as a versatile scaffold for developing metallopharmaceuticals and antimicrobial agents.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has shown that derivatives of 8-hydroxyquinoline, including 2-(difluoromethyl)-8-hydroxyquinoline, exhibit promising anticancer properties. For instance, studies indicate that certain 2-substituted 8-hydroxyquinolines demonstrate significant antiproliferative effects against various cancer cell lines, including HeLa cervical cancer cells. These compounds can induce apoptosis and cell cycle arrest, making them potential candidates for cancer therapy .

Antimicrobial and Antifungal Properties

Compounds derived from 8-hydroxyquinoline have been evaluated for their antimicrobial activities. They have shown effectiveness against a range of bacterial strains and fungi, with some derivatives exhibiting higher potency than standard antibiotics . The chelating ability of these compounds allows them to disrupt metal-dependent processes in microbial cells, enhancing their efficacy as antimicrobial agents .

Neuroprotective Effects

The neuroprotective potential of 8-hydroxyquinoline derivatives has also been investigated. These compounds are thought to act as iron chelators, which can mitigate oxidative stress and prevent neurodegeneration associated with diseases like Alzheimer's. The strategic fluorination of these compounds may enhance their ability to cross the blood-brain barrier and improve their therapeutic profiles .

Analytical Chemistry

Fluorescent Chemosensors

this compound can be utilized as a fluorescent chemosensor for detecting metal ions in biological and environmental samples. The chelating properties of 8-hydroxyquinoline derivatives allow them to form stable complexes with various metal ions, leading to measurable fluorescence changes that can be used for quantitative analysis . This application is particularly valuable in monitoring toxic metals like aluminum and lead in environmental studies.

Materials Science

Organic Light-Emitting Diodes (OLEDs)

In the field of materials science, derivatives of 8-hydroxyquinoline are employed as electron transport materials in organic light-emitting diodes (OLEDs). Their ability to facilitate charge transport while maintaining high luminescence efficiency makes them suitable candidates for improving the performance of OLED devices . The incorporation of difluoromethyl groups can enhance the electronic properties of these materials, potentially leading to more efficient OLEDs.

Case Studies

Mechanism of Action

The mechanism of action of 2-(Difluoromethyl)-8-hydroxyquinoline involves its interaction with specific molecular targets. The difluoromethyl group enhances the compound’s ability to form hydrogen bonds, which can influence its binding affinity to biological targets. The hydroxy group at the 8th position can participate in redox reactions, further modulating the compound’s activity. These interactions can affect various cellular pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The biological and chemical properties of 8-HQ derivatives are highly dependent on substituents at the 2-position. Below is a detailed comparison with key analogs:

Substituent Effects on Metal Chelation and Stability

Key Findings :

- Electronic Effects : Fluorinated substituents (-CF₂H, -CF₃) increase electron density withdrawal, strengthening metal coordination bonds (e.g., Cr³⁺, Al³⁺) .

- Lipophilicity: Halogenated derivatives (e.g., clioquinol) exhibit higher cell permeability, enhancing antimicrobial activity .

- Thermal Stability : Trifluoromethyl (-CF₃) and difluoromethyl (-CF₂H) groups improve thermal stability in supramolecular architectures compared to methyl (-CH₃) .

Key Insights :

- Antimicrobial Potency : Halogenated derivatives (Cl, I) show superior efficacy against pathogens due to increased membrane penetration .

- Neuroprotection : Fluorinated analogs (e.g., PBT2) demonstrate metal-mediated disaggregation of amyloid plaques, suggesting 2-(difluoromethyl)-8-HQ could share this mechanism .

Biological Activity

2-(Difluoromethyl)-8-hydroxyquinoline is a derivative of 8-hydroxyquinoline (8-HQ), a compound known for its diverse biological activities, including anticancer, antimicrobial, and antiviral properties. The introduction of difluoromethyl groups enhances the pharmacological profile of 8-HQ derivatives, potentially improving their efficacy and selectivity in various applications.

Synthesis and Characterization

The synthesis of this compound typically involves the functionalization of the 8-hydroxyquinoline framework. Various synthetic routes have been explored to achieve high yields and purity. Characterization techniques such as NMR, FTIR, and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Biological Activity

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. For instance, studies have shown that this compound can induce apoptosis in cancer cell lines such as HeLa and MDA-MB-231. The mechanism involves the activation of caspases and the generation of reactive oxygen species (ROS), leading to cell cycle arrest and subsequent cell death. Table 1 summarizes the IC50 values observed in various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa | 34.98 | Caspase activation |

| MDA-MB-231 | 28.50 | ROS generation |

| HepG2 | 45.00 | Cell cycle arrest |

Antimicrobial Activity

The antimicrobial potential of this compound has also been investigated. In vitro studies demonstrate its effectiveness against a range of Gram-positive and Gram-negative bacteria, as well as fungi. The compound's mechanism involves disrupting microbial cell membranes and inhibiting essential metabolic pathways.

Table 2 lists the antimicrobial activity against selected pathogens:

| Microorganism | Minimum Inhibitory Concentration (MIC) (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.5 |

| Escherichia coli | 1.0 |

| Candida albicans | 0.25 |

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural features. The presence of the difluoromethyl group enhances lipophilicity and electron-withdrawing properties, which are critical for binding interactions with biological targets. Studies have shown that increased lipophilicity correlates with improved cellular uptake and bioactivity.

Case Studies

- Anticancer Study : A recent study demonstrated that a series of 8-HQ derivatives, including this compound, exhibited potent cytotoxic effects against various cancer cell lines. The study highlighted that the difluoromethyl substitution significantly improved the selectivity towards cancer cells over normal cells.

- Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of this compound against resistant strains of bacteria. The results showed that it effectively inhibited growth in multi-drug resistant strains, suggesting potential for development into new antimicrobial agents.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(difluoromethyl)-8-hydroxyquinoline, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis involves modifying the 8-hydroxyquinoline (8-HQ) scaffold. A Skraup or Doebner-Miller quinoline synthesis can be adapted by introducing a difluoromethyl group at position 2. Key steps include:

- Fluorination : Use fluorinating agents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor to substitute hydroxyl or carbonyl groups with fluorine atoms.

- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures improves purity .

- Monitoring : Track intermediates via TLC and confirm final product structure using (e.g., CFH protons resonate at δ 5.8–6.2 ppm) .

Q. How does the difluoromethyl group at position 2 affect the electronic and steric properties of 8-hydroxyquinoline?

- Methodological Answer : The electron-withdrawing CFH group increases acidity of the hydroxyl group at position 8, shifting its pK compared to unsubstituted 8-HQ. Computational methods (DFT calculations) and UV-Vis spectroscopy (e.g., λ shifts in metal-binding studies) quantify electronic effects. Steric hindrance from CFH may reduce binding affinity in metal complexes compared to smaller substituents .

Q. What analytical techniques are recommended for characterizing this compound?

- Methodological Answer :

- Spectroscopy : , , and (e.g., Bruker Avance III HD 400 MHz) confirm structure and purity.

- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF validates molecular weight.

- X-ray Diffraction : Single-crystal analysis (e.g., Rigaku XtaLAB Synergy) resolves stereoelectronic effects of the CFH group .

Advanced Research Questions

Q. How can researchers design metal complexes using this compound, and what factors influence coordination geometry?

- Methodological Answer : The compound acts as a bidentate ligand via the hydroxyl-O and pyridine-N atoms. To optimize metal binding:

- pH Control : Maintain pH 5–7 to deprotonate the hydroxyl group without precipitating metal hydroxides.

- Metal Selection : Transition metals (e.g., Cu, Fe) form stable complexes; lanthanides (e.g., Gd) require larger coordination spheres.

- Spectroscopic Validation : Use EPR for paramagnetic metals (e.g., Cu) and luminescence studies for lanthanides .

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Compare substituent effects (e.g., CFH vs. CH) across assays.

- Assay Standardization : Use consistent cell lines (e.g., HEK293 for cytotoxicity) and controls (e.g., cisplatin for anticancer activity).

- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to identify outliers in published IC values .

Q. How does the difluoromethyl group influence the compound’s stability under environmental or physiological conditions?

- Methodological Answer :

- Hydrolytic Stability : Perform accelerated degradation studies in buffers (pH 2–12) at 37°C, monitoring via HPLC.

- Photostability : Expose to UV light (λ = 254 nm) and track decomposition using .

- Oxidative Resistance : Test with HO or cytochrome P450 enzymes to simulate metabolic pathways .

Q. What computational methods predict the pharmacological potential of this compound derivatives?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to model interactions with targets like topoisomerase II or β-amyloid.

- ADME Prediction : SwissADME or pkCSM estimates bioavailability, blood-brain barrier penetration, and toxicity.

- QSAR Models : Train algorithms on datasets of 8-HQ derivatives to correlate substituents with bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.